molecular formula C7H7BrN2O2 B6167782 ethyl 6-bromopyridazine-4-carboxylate CAS No. 1823907-96-5

ethyl 6-bromopyridazine-4-carboxylate

Cat. No.: B6167782
CAS No.: 1823907-96-5
M. Wt: 231.05 g/mol
InChI Key: OHIWJDVULBNGHI-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol. This compound is of interest due to its unique physical, chemical, and biological properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromopyridazine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of pyridazine derivatives followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated pyridazine with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromopyridazine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.

    Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides.

    Hydrolysis Products: Hydrolysis yields 6-bromopyridazine-4-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromopyridazine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 6-bromopyridazine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 6-bromopyridazine-4-carboxylate can be compared with other pyridazine derivatives:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 6-chloropyridazine-4-carboxylate: Contains a chlorine atom instead of a bromine atom, affecting its reactivity and biological activity.

    Ethyl 4-bromopyridazine-3-carboxylate: The position of the bromine and carboxylate groups is different, leading to variations in chemical behavior and applications

This compound stands out due to its specific substitution pattern and the presence of both bromine and ester functional groups, which contribute to its unique properties and applications.

Properties

IUPAC Name

ethyl 6-bromopyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-6(8)10-9-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIWJDVULBNGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823907-96-5
Record name ethyl 6-bromopyridazine-4-carboxylate
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